1-Methoxyspirobrassinin

説明

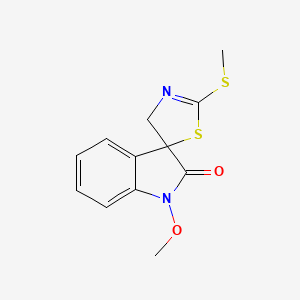

Structure

2D Structure

3D Structure

特性

CAS番号 |

156499-63-7 |

|---|---|

分子式 |

C12H12N2O2S2 |

分子量 |

280.4 g/mol |

IUPAC名 |

1'-methoxy-2-methylsulfanylspiro[4H-1,3-thiazole-5,3'-indole]-2'-one |

InChI |

InChI=1S/C12H12N2O2S2/c1-16-14-9-6-4-3-5-8(9)12(10(14)15)7-13-11(17-2)18-12/h3-6H,7H2,1-2H3 |

InChIキー |

HXTLALYTXJCGLD-UHFFFAOYSA-N |

SMILES |

CON1C2=CC=CC=C2C3(C1=O)CN=C(S3)SC |

正規SMILES |

CON1C2=CC=CC=C2C3(C1=O)CN=C(S3)SC |

同義語 |

1-methoxyspirobrassinin |

製品の起源 |

United States |

Natural Occurrence and Distribution of 1 Methoxyspirobrassinin

Isolation from Specific Plant Species (e.g., Erucastrum gallicum, Brassica oleracea var. gongylodes)

Research has led to the successful isolation and characterization of 1-methoxyspirobrassinin from several species within the Brassicaceae family. Notably, it has been identified in both wild and cultivated crucifers.

One of the primary sources from which (+)-1-methoxyspirobrassinin has been isolated is the wild crucifer Erucastrum gallicum, commonly known as dog mustard. mdpi.comencyclopedia.pubnih.gov Studies investigating the defense mechanisms of this plant against fungal pathogens have consistently identified this compound as a key induced metabolite. nih.govresearchgate.net

The compound has also been isolated from cultivated Brassica species. Specifically, its presence was detected in kohlrabi (Brassica oleracea var. gongylodes) following elicitation. researchgate.netgrafiati.com Its discovery in economically important vegetables like those in the Brassica genus highlights the broad distribution of this defense compound within the crucifer family. mdpi.comuniversiteitleiden.nl

Table 1: Documented Plant Sources of this compound

| Plant Species | Common Name | Family | Reference(s) |

|---|---|---|---|

| Erucastrum gallicum | Dog Mustard | Brassicaceae | mdpi.com, nih.gov, encyclopedia.pub |

Elicitation and Induction Conditions for this compound Accumulation

The synthesis and accumulation of this compound are triggered by various external stimuli, which can be broadly categorized as biotic and abiotic stressors. rsc.org This induction is a hallmark of phytoalexins, representing an active defense response by the plant. nih.gov

The most significant inducers of this compound are biotic stressors, particularly pathogenic fungi. rsc.orgmdpi.com The interaction between a plant and a potential pathogen initiates a cascade of defense responses, including the production of phytoalexins.

Sclerotinia sclerotiorum : Research on the resistant wild crucifer Erucastrum gallicum demonstrated that inoculation with the fungal pathogen Sclerotinia sclerotiorum leads to the production and isolation of this compound, among other phytoalexins. nih.govresearchgate.net This suggests the compound plays a role in the plant's natural resistance to this fungus.

Leptosphaeria maculans : The detoxification of this compound by certain fungal pathogens further supports its role as a defense compound. For instance, virulent isolates of Leptosphaeria maculans from brown mustard are capable of metabolizing this compound, indicating that the fungus has evolved mechanisms to overcome this specific plant defense. rsc.orgsemanticscholar.org

Table 2: Biotic Elicitors for this compound Production

| Elicitor | Type | Host Plant | Reference(s) |

|---|---|---|---|

| Sclerotinia sclerotiorum | Fungal Pathogen | Erucastrum gallicum | nih.gov, researchgate.net |

In addition to pathogen attack, abiotic stresses can also induce phytoalexin production in plants. nih.govfrontiersin.org These non-living environmental factors can signal to the plant to activate its defense chemistry. While specific studies focusing solely on the induction of this compound by a wide range of abiotic factors are limited, general principles of phytoalexin elicitation in Brassicaceae apply.

Chemical Elicitors : Heavy metal salts are well-known chemical elicitors that mimic stress conditions and induce phytoalexin synthesis. For example, compounds like copper chloride (CuCl2) and silver nitrate (B79036) (AgNO3) have been used experimentally to elicit phytoalexin production in various Brassica species. researchgate.net It is inferred that these substances can trigger the biosynthetic pathway leading to this compound.

The induction by such abiotic cues is part of a broader stress response system in plants, preparing them for potential infections or protecting them from the immediate environmental stressor. mdpi.com

Biotic Stressors (e.g., Fungal Pathogens)

Comparative Analysis with Co-occurring Indole (B1671886) Phytoalexins

This compound does not accumulate in isolation. It is typically part of a complex mixture, or "blend," of indole phytoalexins that a plant produces in response to elicitation. rsc.org The composition of this blend can vary depending on the plant species and the nature of the stressor.

In Erucastrum gallicum, this compound is found alongside other structurally distinct phytoalexins. Upon elicitation by Sclerotinia sclerotiorum, it co-occurs with indole-3-acetonitrile and arvelexin . nih.govresearchgate.net Furthermore, detailed chemical analysis of E. gallicum extracts revealed the presence of erucalexin , a regioisomer of (+)-1-methoxyspirobrassinin, indicating a complex and branched biosynthetic pathway. mdpi.comencyclopedia.pubnih.gov

In studies on Brassica oleracea (kohlrabi), this compound was isolated along with its non-methoxylated parent compound, spirobrassinin (B1214345) . grafiati.com This co-occurrence is common across the Brassicaceae family, where a suite of related indole alkaloids, including brassinin (B1667508) , 1-methoxybrassinin , and cyclobrassinin , are often produced together. mdpi.comresearchgate.net

Table 3: Co-occurring Indole Phytoalexins with this compound

| Co-occurring Phytoalexin | Plant Source | Reference(s) |

|---|---|---|

| Indole-3-acetonitrile | Erucastrum gallicum | nih.gov, researchgate.net |

| Arvelexin | Erucastrum gallicum | nih.gov, researchgate.net |

| Erucalexin | Erucastrum gallicum | mdpi.com, encyclopedia.pub, nih.gov |

| Spirobrassinin | Brassica oleracea var. gongylodes | grafiati.com |

| Brassinin | General Brassicaceae | researchgate.net, mdpi.com |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Methoxybrassinin |

| This compound |

| Arvelexin |

| Brassinin |

| Cyclobrassinin |

| Erucalexin |

| Indole-3-acetonitrile |

| Spirobrassinin |

| Silver Nitrate |

| Copper Chloride |

Biosynthetic Pathways of 1 Methoxyspirobrassinin

Tryptophan as the Primary Metabolic Precursor

The journey to 1-methoxyspirobrassinin begins with the essential amino acid L-tryptophan. researchgate.netcanada.cawikipedia.org It is widely established that the vast majority of cruciferous phytoalexins, including this compound, are biogenetically derived from tryptophan. researchgate.net This foundational role of tryptophan has been confirmed through isotopic labeling studies, which have traced the incorporation of labeled tryptophan into the molecular structure of these defense compounds. canada.ca Tryptophan serves as the initial building block, providing the core indole (B1671886) ring structure that is a hallmark of this class of phytoalexins. mdpi.com The biosynthetic pathway diverges from tryptophan to produce a variety of indole-containing secondary metabolites, including indolyl glucosinolates and various phytoalexins like brassinin (B1667508) and camalexin (B168466). mdpi.com

Elucidation of Key Intermediates (e.g., 1-Methoxybrassinin)

The biosynthetic route from tryptophan to this compound is not a single-step process but involves several key intermediates. One of the most critical is 1-methoxybrassinin. rsc.orgrsc.org Research has demonstrated that 1-methoxybrassinin is a direct precursor to this compound. rsc.orgrsc.org This was established through feeding experiments where labeled 1-methoxybrassinin was shown to be efficiently converted into this compound in plants like dog mustard (Erucastrum gallicum). rsc.orgrsc.org

The biosynthetic pathway leading to 1-methoxy-substituted phytoalexins is believed to run parallel to the pathway for NH-containing phytoalexins. rsc.org The initial steps likely involve the conversion of tryptophan to indolyl-3-acetaldoxime, which is then further modified to 1-methoxyindolyl-3-acetaldoxime. canada.carsc.org This 1-methoxyindolyl-3-acetaldoxime then serves as a precursor to 1-methoxybrassinin. canada.carsc.org Another important intermediate that has been identified is sinalbin B, which is also derived from 1-methoxybrassinin and is a close precursor to this compound. rsc.org

Proposed Enzymatic Transformations and Reaction Mechanisms

The conversion of linear precursors like 1-methoxybrassinin into the complex spiro structure of this compound requires a series of sophisticated enzymatic transformations. These reactions are primarily oxidative in nature and lead to the characteristic spiroindoline core.

Oxidative Steps in Spiroindoline Formation

The formation of the spiro ring system is a key event in the biosynthesis of this compound. This process is thought to involve oxidative cyclization. researchgate.net One proposed mechanism involves the bromine-induced spirocyclization of a brassinin derivative, which has been demonstrated in synthetic chemistry and provides a model for the potential biological process. researchgate.netresearchgate.net In the plant, this transformation is catalyzed by specific enzymes. The proposed biosynthetic sequence involves at least two oxidative steps. rsc.org The first is the oxidation of 1-methoxybrassinin to form an intermediate like sinalbin B. rsc.org This is followed by further oxidation to an epoxide intermediate. rsc.org A subsequent pinacol-type rearrangement of this epoxide, involving a C-2 to C-3 bond migration, is proposed to yield the spiro structure of this compound. rsc.org

Role of Cytochrome P450 Enzymes and Other Catalysts

Cytochrome P450 enzymes (CYPs) are a superfamily of heme-containing monooxygenases that are central to the biosynthesis of a vast array of natural products in plants, including phytoalexins. rsc.orgwikipedia.orgencyclopedia.pub These enzymes are well-known for their ability to catalyze a wide range of oxidative reactions, which are crucial for the formation of complex secondary metabolites. rsc.orgencyclopedia.pubnih.gov In the context of this compound biosynthesis, CYPs are strongly implicated in the oxidative steps that convert precursors like 1-methoxybrassinin into the final spiroindoline product. researchgate.net The hydroxylation and subsequent cyclization reactions necessary for the formation of the spiro ring are likely catalyzed by specific CYP isozymes. wikipedia.orgnih.gov While the exact CYPs involved in this compound biosynthesis are still under investigation, their role is inferred from their known functions in the biosynthesis of other indole phytoalexins, such as camalexin, where enzymes like CYP71A13 and PAD3 are key players. nih.govnih.gov

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The production of this compound, like other phytoalexins, is tightly regulated at the transcriptional and post-transcriptional levels. nih.govmdpi.comwikipedia.org This ensures that these defense compounds are produced rapidly and locally in response to pathogen attack or other stress signals. oup.com

Involvement of Transcription Factors (e.g., ERF1, WRKY33)

Several families of transcription factors have been identified as key regulators of phytoalexin biosynthesis. Among the most important are the ETHYLENE (B1197577) RESPONSE FACTOR (ERF) and WRKY families. nih.govnih.gov While much of the detailed research has focused on the regulation of camalexin biosynthesis in the model plant Arabidopsis thaliana, the principles are likely conserved for other indole phytoalexins, including this compound.

WRKY33 has been established as a central regulator of camalexin biosynthesis. nih.govoup.commdpi.com It acts downstream of mitogen-activated protein kinase (MAPK) signaling cascades (MPK3/MPK6) that are activated upon pathogen recognition. oup.comnih.govoup.com Phosphorylation of WRKY33 by these MAPKs enhances its ability to activate the expression of camalexin biosynthetic genes. oup.comnih.govoup.com WRKY33 directly binds to the promoters of genes involved in the pathway, such as PAD3. nih.govoup.comnih.gov Given the structural similarities and shared precursors, it is highly probable that a WRKY33 homolog, or a functionally similar WRKY transcription factor, plays a comparable role in regulating the biosynthesis of this compound in plants that produce this compound.

Hormonal Signaling Pathway Modulation (e.g., Ethylene, Jasmonate)

The production of phytoalexins, including likely this compound, is heavily influenced by the plant hormones ethylene (ET) and jasmonic acid (JA). These hormones are central to the plant's defense signaling network and often act synergistically to mount a robust response to necrotrophic pathogens. mdpi.comnih.gov

Research on camalexin biosynthesis has demonstrated that ET and JA signaling pathways converge to positively regulate the expression of biosynthetic genes. mdpi.comresearchgate.net This synergistic action is critical for achieving high levels of phytoalexin accumulation at the site of infection. The plant's perception of pathogen-associated molecular patterns (PAMPs) triggers the production of both ET and JA. oup.com

The synergistic induction of phytoalexin biosynthesis by ET and JA is mediated by specific transcription factors. A key integrator of these two pathways is the ETHYLENE RESPONSE FACTOR1 (ERF1). researchgate.net Upon activation of the ET and JA signaling cascades, ERF1 directly binds to the promoter regions of camalexin biosynthetic genes, upregulating their transcription. researchgate.net While direct evidence for this compound is still emerging, the conservation of defense pathways suggests a similar regulatory mechanism. In various Brassica species, JA is a known inducer of chemical defenses, including the production of indole alkaloids. frontiersin.org The coordinated activation by both ET and JA ensures a finely tuned and potent defense response. uu.nl

| Signaling Molecule | Role in Phytoalexin Biosynthesis Regulation | Key Mediators |

| Ethylene (ET) | Synergistically induces phytoalexin production with Jasmonic Acid. | ERF1 |

| Jasmonic Acid (JA) | Synergistically induces phytoalexin production with Ethylene. | ERF1, MYC2 |

Mitogen-Activated Protein Kinase (MAPK) Cascade Integration

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling module that translates external stimuli, such as pathogen recognition, into cellular responses, including the production of phytoalexins. medicine.dp.ua In the context of phytoalexin biosynthesis, the MAPK cascade acts as a central regulatory hub, integrating signals from pathogen detection and modulating the activity of key transcription factors.

In Arabidopsis, a well-characterized MAPK cascade involving MPK3 and MPK6 is activated upon pathogen infection. mdpi.com This cascade is essential for the induction of camalexin biosynthesis. mdpi.com Activation of the MPK3/MPK6 cascade leads to the phosphorylation and subsequent activation of the transcription factor WRKY33. mdpi.com Phosphorylated WRKY33 then binds to the promoters of camalexin biosynthetic genes, driving their expression. mdpi.com

Furthermore, the MAPK cascade demonstrates a multi-layered integration with hormonal signaling pathways. The MPK3/MPK6 cascade not only activates WRKY33 but also directly phosphorylates ERF1, the integrator of ET and JA signaling. researchgate.net This phosphorylation enhances the transactivation activity of ERF1, leading to a stronger induction of phytoalexin biosynthetic genes. researchgate.net This demonstrates a cooperative and synergistic relationship where the MAPK cascade amplifies the hormonal defense signals.

Therefore, the biosynthesis of this compound is likely under the control of a similar integrated signaling network. The detection of a pathogen would lead to the activation of the MPK3/MPK6 cascade, which in turn would phosphorylate and activate transcription factors analogous to WRKY33 and ERF1, thereby initiating the transcription of the this compound biosynthetic genes.

| Kinase | Function | Key Downstream Targets |

| MPK3 | Phosphorylates and activates transcription factors involved in defense. | WRKY33, ERF1 |

| MPK6 | Phosphorylates and activates transcription factors involved in defense. | WRKY33, ERF1 |

| Transcription Factor | Function | Activating Kinase |

| WRKY33 | Binds to promoters of phytoalexin biosynthetic genes to activate transcription. | MPK3/MPK6 |

| ERF1 | Integrates ethylene and jasmonate signals to activate phytoalexin gene expression. | MPK3/MPK6 |

Chemical Synthesis of 1 Methoxyspirobrassinin and Its Analogues

Total Synthesis Methodologies for the Core Structure

The total synthesis of 1-methoxyspirobrassinin hinges on the successful construction of its characteristic spiro[indole-3,3'-thiazoline] core. Key strategies have focused on efficiency and stereochemical control.

A novel and environmentally friendly approach has also been developed for the related compound (S)-(−)-spirobrassinin, utilizing turnip enzymes in a one-pot reaction starting from L-tryptophan. researchgate.netfao.org This biocatalytic strategy employs the turnip as the reaction reagent, catalyst, and vessel, achieving enantioselective S-spirocyclization. fao.org This method was also extended to the synthesis of the non-natural analogue (S)-(−)-5-methylspirobrassinin from 5-methyl-DL-tryptophan. researchgate.netfao.org

Controlling the absolute stereochemistry at the spirocyclic center is a primary challenge in the synthesis of this compound. The natural product exists as the (R)-(+)-enantiomer. researchgate.net A successful stereoselective synthesis has been developed to access both the natural (R)-(+)-1-methoxyspirobrassinin and its unnatural (S)-(−)-enantiomer. researchgate.net

This strategy employs a chiral auxiliary. The key step is the spirocyclization of 1-methoxybrassinin in the presence of a chiral alcohol, either (+)- or (−)-menthol. researchgate.net This reaction creates diastereomeric menthyl ethers, which can be separated. Subsequent oxidation of the separated ethers followed by methanolysis in the presence of trifluoroacetic acid (TFA) yields the target enantiomers of this compound. researchgate.net This approach demonstrates the utility of chiral auxiliaries in directing the stereochemical outcome of the cyclization.

The resolution of racemic mixtures is another viable strategy. ethz.ch Racemic this compound, prepared via a non-stereoselective route, can be separated into its pure enantiomers by chiral HPLC. nih.gov Furthermore, the enantiomeric purity can be determined using NMR spectroscopy with the aid of chiral solvating agents like (R)-(−)-1-phenyl-2,2,2-trifluoroethanol. researchgate.netresearchgate.net

One-Pot Spirocyclization Approaches

Design and Synthesis of Structural Analogues and Derivatives

To explore the chemical space around this compound and to optimize its biological properties, researchers have designed and synthesized a variety of structural analogues. These modifications typically target the indole (B1671886) nucleus or the thiazoline (B8809763) ring.

Modifications to the indole ring system are a common strategy for creating structural diversity. Halogenation of the indole core, for instance, is a known method for potentially enhancing biological activity. beilstein-archives.org The synthesis of 5-bromo derivatives of indole phytoalexins has been reported. beilstein-archives.org This is typically achieved by starting with a 5-bromo-substituted indole precursor, such as 5-bromoindole-3-carboxaldehyde. The synthesis proceeds by forming an oxime, which is then reduced to a labile amine. beilstein-archives.org This amine serves as a key intermediate that can be further elaborated, for example, by reaction with isothiocyanates to build the side chain necessary for subsequent spirocyclization to the desired 5-bromo-substituted spirobrassinin (B1214345) analogue. beilstein-archives.org

The thiazoline portion of this compound is another key site for structural modification. A significant class of analogues developed are the 2'-aminoanalogues. researchgate.net The synthesis of (±)-2′-amino analogues of this compound is achieved through a direct substitution reaction. scispace.com This involves heating the parent this compound with aniline (B41778) or a substituted aniline, typically at elevated temperatures (120-140 °C) without a solvent. researchgate.netresearchgate.net This process results in the displacement of the methylsulphanyl (SCH3) group on the dihydrothiazole ring and its replacement with the corresponding amino group. researchgate.net This method has also been used to prepare enantiomerically pure 2'-aminoanalogues of spirobrassinin by starting with the corresponding pure enantiomer of the parent compound. researchgate.netresearchgate.net Analogues bearing trifluoromethylphenylamino moieties have been synthesized using this spirocyclization methodology. researchgate.net

While the prompt mentions 5-bromo derivatives in the context of thiazoline ring substitutions, published research primarily describes bromination occurring on the C-5 position of the indole nucleus, as detailed in the previous section. beilstein-archives.org

The synthesis of specific stereoisomers is crucial for understanding their distinct biological roles. As described previously, the targeted synthesis of both the natural (R)-(+)-1-methoxyspirobrassinin and its unnatural (S)-(−)-enantiomer has been accomplished. researchgate.net The key to this enantioselective synthesis is the use of (+)-menthol and (−)-menthol as chiral auxiliaries during the spirocyclization of 1-methoxybrassinin. researchgate.net

This methodology also allows for the synthesis of various diastereomers of related compounds. For example, the methanolysis of the intermediate menthyl ethers can afford not only the (2R,3R) and (2S,3S) isomers of 1-methoxyspirobrassinol methyl ether but also the (2R,3S) and (2S,3R) isomers, providing access to a full set of diastereomers for comparative studies. researchgate.net The separation of these stereoisomers is often accomplished by chromatographic techniques, and their absolute configurations are determined through spectroscopic methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), often by comparison to known standards. nih.gov

Substitutions on the Thiazoline Ring (e.g., 2'-Aminoanalogues, 5-Bromo Derivatives)

Biomimetic Synthesis Approaches

The chemical synthesis of this compound and its analogues has been significantly inspired by its natural biosynthetic pathway. Biomimetic approaches aim to replicate the key chemical transformations that occur in plants, providing efficient and often elegant routes to these complex molecules. The core of these strategies revolves around the oxidative cyclization of the precursor molecule, 1-methoxybrassinin.

Research into the biosynthesis of this compound has established that it is derived from 1-methoxybrassinin. researchgate.netresearchgate.netresearchgate.net This understanding has paved the way for laboratory syntheses that mimic this crucial oxidative spirocyclization step. These methods offer a powerful tool for accessing not only the natural product but also a variety of its analogues for further study.

One of the prominent biomimetic strategies involves the direct oxidative cyclization of 1-methoxybrassinin. researchgate.net A one-pot synthesis has been developed that achieves this transformation, yielding (±)-1-methoxyspirobrassinin. researchgate.net This approach is particularly noteworthy for its efficiency and its direct mimicry of the proposed final step in the biosynthesis of the spiro-indole alkaloid.

A well-documented biomimetic method for the formation of the spiro-indoline core is the bromine-mediated spirocyclization of 1-methoxybrassinin and its derivatives. researchgate.netresearchgate.net This reaction proceeds through an electrophilic addition of bromine to the indole ring, which initiates the cyclization cascade. When performed in the presence of a nucleophile such as methanol, this reaction can lead to the formation of 1-methoxyspirobrassinol methyl ether, a close analogue and potential intermediate. The stereoselectivity of this reaction can be influenced by the reaction conditions, such as temperature and solvent, leading to different diastereomers. researchgate.netresearchgate.net For instance, the cyclization of 1-acyl derivatives of brassinin (B1667508) has been shown to favor the formation of the trans-diastereoisomer, while the use of 1-methoxybrassinin can result in a mixture of cis and trans isomers. researchgate.net

The mechanism of this spirocyclization is believed to involve the formation of a bromonium ion intermediate, which is then attacked by the sulfur atom of the dithiocarbamate (B8719985) side chain to form the spirocyclic ring system. Subsequent reaction with a nucleophile, like methanol, can then occur. researchgate.net The stereochemical outcome of the reaction is a key aspect of these studies, with ongoing research focused on controlling the formation of specific enantiomers. researchgate.net

In a related biomimetic approach, the synthesis of 2'-amino analogues of this compound has been achieved through the oxidative cyclization of the corresponding thiourea (B124793) precursors using chromium trioxide (CrO3). beilstein-archives.org This method effectively mimics the oxidative ring closure that is central to the biosynthesis of the spiro-indoline scaffold.

| Precursor | Reagent(s) | Product(s) | Key Transformation | Reference(s) |

| 1-Methoxybrassinin | Oxidizing Agent | (±)-1-Methoxyspirobrassinin | One-pot oxidative cyclization | researchgate.net |

| 1-Methoxybrassinin | Bromine, Methanol | 1-Methoxyspirobrassinol methyl ether | Bromine-mediated spirocyclization | researchgate.netresearchgate.net |

| 1-Acylbrassinin | Bromine, Methanol | trans-1-Acylspirobrassinol methyl ether | Diastereoselective spirocyclization | researchgate.net |

| N-((1-methoxy-1H-indol-3-yl)methyl)thiourea derivatives | Chromium trioxide (CrO3) | 2'-Amino-1-methoxyspirobrassinin analogues | Oxidative spirocyclization | beilstein-archives.org |

Biological Activity and Molecular Mechanisms in Plant Systems

Role in Plant-Microbe Interactions and Defense Responses

Plants have evolved sophisticated defense mechanisms to fend off invading pathogens. uth.gr The production of phytoalexins like 1-methoxyspirobrassinin is a key component of this induced defense response. researchgate.net These compounds are not typically present in healthy plants but are rapidly synthesized and accumulated at the site of infection upon recognition of a pathogen. researchgate.net

Modulation of Host Plant Immunity

The presence of this compound is indicative of an activated plant immune system. encyclopedia.pub Plants possess a two-layered innate immune system to detect and respond to pathogens. nih.gov The first layer, Pattern-Triggered Immunity (PTI), is initiated upon the recognition of conserved pathogen-associated molecular patterns (PAMPs). encyclopedia.pubnih.gov If a pathogen can overcome PTI, a second layer of defense, Effector-Triggered Immunity (ETI), may be activated by the recognition of specific pathogen effectors. encyclopedia.pubnih.gov The synthesis of phytoalexins like this compound is a downstream response of these signaling cascades. frontiersin.org The accumulation of this compound in response to infection by S. sclerotiorum in resistant crucifers suggests it may serve as a biomarker for effective disease resistance. nih.gov The signaling pathways leading to its production likely involve complex networks of plant hormones and signaling molecules that orchestrate a broad spectrum of defense responses. nih.gov

Metabolism and Detoxification by Phytopathogenic Organisms

In the ongoing co-evolutionary arms race between plants and pathogens, some fungi have developed mechanisms to detoxify plant-produced phytoalexins, rendering them less effective. semanticscholar.org The fungal pathogen Leptosphaeria maculans, particularly virulent isolates from brown mustard, can metabolize this compound into 1-methoxy-2'-thioxospiro[indole-3,5'-thiazolidin]-2-one. semanticscholar.orgrsc.org Similarly, the stem rot fungus Sclerotinia sclerotiorum transforms this compound into several metabolites, including 1-methoxy-2'-thioxospiro[indole-3,5'-thiazolidin]-2-one and 1-methoxyspiro[indole-3,5'-thiazolidin]-2,2'-dione. semanticscholar.orgrsc.org

Interestingly, S. sclerotiorum employs different detoxification strategies depending on the antifungal potency of the phytoalexin. researchgate.net For highly antifungal compounds, the fungus utilizes glucosylation to neutralize them. However, for phytoalexins with lower antifungal activity, such as this compound, it employs non-glucosylating pathways. researchgate.net These metabolic transformations result in compounds with no detectable antifungal activity, allowing the pathogen to overcome the plant's chemical defenses. researchgate.net

Table 1: Detoxification of this compound by Phytopathogenic Fungi

| Phytopathogen | Detoxification Metabolite(s) | Reference |

|---|---|---|

| Leptosphaeria maculans (brown mustard virulent isolates) | 1-methoxy-2'-thioxospiro[indole-3,5'-thiazolidin]-2-one | semanticscholar.orgrsc.org |

| Sclerotinia sclerotiorum | 1-methoxy-2'-thioxospiro[indole-3,5'-thiazolidin]-2-one, 1-methoxyspiro[indole-3,5'-thiazolidin]-2,2'-dione | semanticscholar.orgrsc.org |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. scribd.com For phytoalexins like this compound, these studies can provide insights into the key structural features responsible for their antimicrobial or defense-eliciting properties. scispace.comresearchgate.net

Influence of Stereochemistry on Biological Response

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological function. nih.gov Many natural products, including spirooxindole alkaloids like this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). researchgate.netdntb.gov.ua The biological activity of these enantiomers can differ significantly, as they may interact differently with chiral biological targets such as enzymes and receptors. nuph.edu.ua While specific studies on the differential activity of the enantiomers of this compound in plant defense are not extensively detailed in the provided search results, the general principle of stereochemistry's importance in the activity of similar natural products is well-established. nih.govresearchgate.net

Effects of Structural Modifications on Elicitor or Inhibitory Activity

Modifying the chemical structure of a natural product can lead to changes in its biological activity. mdpi.com Synthetic modifications of indole (B1671886) phytoalexins have been explored, often with the goal of enhancing their biological effects. beilstein-archives.org For instance, the introduction of a substituted phenylamino (B1219803) group into the structure of related spiroindoline phytoalexins has been shown to yield derivatives with enhanced anti-tumor properties. mdpi.com While the primary focus of much of this synthetic work has been on anticancer applications, the principles of SAR are transferable. rsc.org Alterations to the core structure of this compound, such as changes to the methoxy (B1213986) group or modifications to the spiro-attached thiazolidine (B150603) ring, would likely alter its antifungal potency and its ability to be recognized and detoxified by pathogens. researchgate.net

Physiological and Ecological Significance in Plant Biotic Stress Response

This compound is a sulfur-containing indole phytoalexin produced by certain plants in the Brassicaceae family. researchgate.netmdpi.com Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stress, playing a crucial role in the plant's induced defense system. mdpi.comresearchgate.netresearchgate.net The production of this compound is a specific response to pathogen attack, highlighting its physiological and ecological importance in plant defense. researchgate.netnih.gov

Physiologically, this compound is not present in healthy plant tissues but is rapidly biosynthesized when the plant detects a threat, such as a pathogenic fungus. researchgate.net Its synthesis is part of a complex defense signaling cascade initiated by the recognition of elicitors, which can be molecules from the pathogen or signals from plant cells damaged during an attack. researchgate.netuniversiteitleiden.nl For instance, the fungus Sclerotinia sclerotiorum has been shown to elicit the production of this compound in the wild crucifer Erucastrum gallicum. nih.gov The biosynthetic pathway for this compound has been shown to derive from 1-methoxyindolyl-3-acetaldoxime. canada.ca As an inducible defense metabolite, its accumulation at the site of infection is a key mechanism to inhibit the growth and spread of invading pathogens. researchgate.net

Ecologically, the production of this compound is a significant factor in the interactions between cruciferous plants and their pathogens. Its antifungal properties contribute directly to the plant's ability to resist disease. nih.gov A notable example is the interaction between the pathogenic fungus Sclerotinia sclerotiorum and various crucifers. This fungus causes stem rot disease in a wide range of plants, including susceptible species like Brassica napus (canola). nih.gov However, the wild crucifer Erucastrum gallicum shows resistance to this pathogen. nih.gov Studies have revealed that upon infection, E. gallicum produces this compound, along with other phytoalexins like arvelexin. nih.gov In contrast, the susceptible Brassica rapa does not produce these specific compounds. nih.gov This suggests that this compound is a key defensive chemical that contributes to the resistance of E. gallicum and could serve as a potential marker for resistance against S. sclerotiorum in plant breeding programs. nih.gov

While this compound displays antifungal activity, some pathogens have evolved mechanisms to counteract these chemical defenses. The fungus S. sclerotiorum, for example, can metabolize and detoxify crucifer phytoalexins. nih.gov It transforms highly potent antifungal compounds like brassilexin (B120129) and sinalexin into non-toxic glucosylated derivatives. nih.gov Interestingly, this compound, which has comparatively lower antifungal activity, is transformed via a different, non-glucosylating pathway. nih.gov This differential metabolism indicates a complex co-evolutionary arms race between plants and their pathogens, where the plant's chemical arsenal (B13267) and the pathogen's detoxification systems are continually adapting.

The following table summarizes key research findings on the role of this compound in plant biotic stress responses.

| Plant Species | Elicitor / Pathogen | Observed Role / Significance | Reference |

| Erucastrum gallicum (Dog Mustard) | Sclerotinia sclerotiorum | Production of this compound is associated with resistance to the fungus. It is suggested as a potential marker for resistance. | nih.gov |

| Brassica oleracea var. gongylodes (Kohlrabi) | Not specified in detail, but it is a known producer. | Isolated from this species, indicating its role as a phytoalexin in this crop. | mdpi.com |

| Raphanus sativus var. sativus (Japanese Radish) | Not specified in detail, but it is a known producer. | Identified as a phytoalexin, specifically (2R,3R)-(−)-1-methoxyspirobrassinol methyl ether was isolated. | mdpi.com |

| Various Brassicaceae | Alternaria brassicae, Leptosphaeria maculans, Copper Chloride (CuCl₂) | General elicitors that induce the production of phytoalexins, including this compound, as part of the plant defense response. | researchgate.net |

Advanced Analytical and Spectroscopic Methodologies in 1 Methoxyspirobrassinin Research

Spectroscopic Techniques for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism)

The definitive assignment of the absolute stereochemistry of 1-methoxyspirobrassinin is fundamental to understanding its biological activity. Chiroptical spectroscopic methods, in conjunction with quantum chemical calculations, have been instrumental in this regard.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This technique is sensitive to the spatial arrangement of chromophores within the molecule. While ECD is a powerful tool, its application to some natural products can be complex, and in some cases, it may not provide a definitive assignment on its own. researchgate.netru.nl For this compound and related phytoalexins, ECD has been used to help determine their absolute configurations. capes.gov.br The comparison of experimental ECD spectra with those calculated for possible stereoisomers allows for the assignment of the correct absolute configuration. researchgate.netresearchgate.net

Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, has emerged as a robust and reliable alternative for stereochemical characterization. researchgate.netreading.ac.uk VCD is particularly valuable for molecules where other methods might be inconclusive. researchgate.net For cruciferous phytoalexins, including derivatives related to this compound, VCD, combined with Density Functional Theory (DFT) calculations, has been successfully applied to determine their absolute configurations. researchgate.net This method provides detailed structural information based on the vibrational modes of the molecule. ru.nlnih.gov

In addition to chiroptical methods, X-ray crystallography has provided unambiguous determination of the absolute configuration of related cruciferous phytoalexins, which can serve as a reference for spectroscopic data interpretation. scite.ai

Chromatographic Separations and Purification Methods (e.g., Chiral HPLC)

Given that this compound exists as a pair of enantiomers, methods for their separation and purification are essential for studying their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. researchgate.netnih.gov

The enantioseparation of racemic this compound has been successfully achieved using various chiral stationary phases (CSPs). researchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak IA, IB, and IC), have proven effective in resolving the enantiomers of this compound and its analogs in normal phase mode. researchgate.netnih.gov

The efficiency of the separation is influenced by several factors:

Mobile Phase Composition: The choice and concentration of organic modifiers (e.g., ethanol, 2-propanol) in the mobile phase significantly affect the retention and resolution of the enantiomers. researchgate.net

Analyte Structure: The specific structure of the analyte plays a crucial role in the chiral recognition mechanism.

Column Temperature: Temperature can have a notable impact on the separation, with most separations being enthalpy-controlled. researchgate.netnih.gov In some cases, an unusual phenomenon of increased retention and resolution with increasing temperature has been observed on certain CSPs. researchgate.netnih.gov

The elution order of the enantiomers can also be determined, which is critical for assigning the absolute configuration of the separated enantiomers based on a known standard. researchgate.net

Table 1: Chiral HPLC Separation of this compound Enantiomers

| Chiral Stationary Phase | Mobile Phase System | Key Findings | Reference |

| Chiralpak IA, IB, IC | Normal phase (n-hexane with alcohol modifiers) | Baseline resolution achieved on at least two columns. Separation is typically enthalpy-controlled. | researchgate.netnih.gov |

| Chirobiotic T (Teicoplanin-based) | Normal phase (n-hexane with ethanol/2-propanol) | Achieved chiral resolution for trans-diastereoisomers of related analogs, but not all isomers. | researchgate.net |

Isotopic Labeling and Tracing in Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathway of this compound is key to comprehending its role in plant defense. Isotopic labeling is a powerful technique used to trace the incorporation of precursors into a target molecule, thereby elucidating its biosynthetic origins. nih.govnih.govsnscourseware.org

While specific isotopic labeling studies exclusively detailing the biosynthesis of this compound are not extensively published, the general methodology is well-established for other natural products, including phytoalexins. nih.govbiorxiv.org The general approach involves feeding the plant or a cell culture with a precursor molecule that is enriched with a stable isotope, such as ¹³C or ¹⁵N. nih.govthieme-connect.de

The process typically involves:

Precursor Selection: Based on known metabolic pathways of related indole-containing compounds, potential precursors like L-tryptophan are chosen. mdpi.com

Label Administration: The isotopically labeled precursor is introduced to the biological system (e.g., plant tissue, fungal culture).

Metabolite Extraction and Analysis: After a specific incubation period, the metabolites are extracted.

Spectrometric Analysis: Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is used to detect the incorporation of the isotopic label into this compound. nih.govnih.gov The mass shift in MS or specific signals in NMR confirms the precursor-product relationship. nih.govwiley.com

This technique can help identify the key enzymatic steps and intermediates involved in the formation of the this compound scaffold. mdpi.com

Spectrometric Analysis for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and quantification of this compound in various biological contexts. mdpi.com

Metabolite Profiling in Plants: LC-MS has been used to identify this compound as one of the key phytoalexins in plants like watercress (Nasturtium officinale). mdpi.com High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition from the accurate mass of the quasimolecular ions ([M+H]⁺ or [M-H]⁻), which is a crucial first step in metabolite annotation. mdpi.com Fragmentation patterns obtained through MS/MS analysis provide further structural information for confident identification.

Analysis of Detoxification Products: Fungal pathogens that infect cruciferous plants can metabolize and detoxify phytoalexins like this compound. rsc.orgnih.gov Spectrometric methods are essential for characterizing these metabolic products. For instance, studies have shown that fungi such as Sclerotinia sclerotiorum transform this compound into various metabolites. rsc.orgnih.gov The isolation and structural elucidation of these detoxification products, often using a combination of HPLC, MS, and NMR spectroscopy, provide insights into the mechanisms of fungal pathogenesis and plant-pathogen interactions. rsc.org

Table 2: Spectrometric Data for this compound Identification

| Analytical Technique | Ion/Fragment (m/z) | Application | Reference |

| LC-MS (HRMS) | [M+H]⁺ | Identification in plant extracts (e.g., watercress) | mdpi.com |

| MS/MS | Compound-specific fragments | Structural confirmation and differentiation from isomers | mdpi.com |

| HPLC-MS | Monitoring of parent compound and metabolites | Studying detoxification pathways in fungi | rsc.orgnih.gov |

Future Research Directions and Biotechnological Potential in Plant Science

Genetic Engineering for Enhanced Phytoalexin Production in Crop Plants

The manipulation of phytoalexin biosynthetic pathways through genetic engineering offers a promising strategy to enhance disease resistance in agriculturally important crops. nih.govnih.gov The transfer of genes encoding for the production of specific phytoalexins into new plant species has been demonstrated to confer resistance to pathogens. nih.govnih.gov For instance, the introduction of a single gene responsible for resveratrol (B1683913) synthesis from grapevine into tobacco was sufficient to enable resveratrol production in the heterologous host. nih.gov This success highlights the potential for engineering the biosynthesis of other phytoalexins, such as 1-methoxyspirobrassinin, in susceptible crop plants.

However, the genetic engineering of phytoalexin production has largely focused on a limited number of compounds, particularly stilbenes and some isoflavonoids. nih.govnih.gov A significant area for future research lies in expanding these efforts to include a wider range of phytoalexins, including the brassinin (B1667508) family to which this compound belongs. Recent work has demonstrated that engineering novel metabolic pathways in plants can lead to the production of new-to-nature compounds with enhanced properties. researchgate.netacs.org For example, by transferring a glucosinolate pathway from Brassica rapa into Nicotiana benthamiana, researchers were able to produce novel phytoalexin molecules termed "crucifalexins". researchgate.net This approach of combining enzymes from different plant-specific pathways could be harnessed to enhance the production of this compound or create novel, more potent derivatives. researchgate.net

Future research in this area should focus on:

Identifying and transferring the complete set of genes required for this compound biosynthesis into key crop species.

Overexpressing key regulatory genes, such as transcription factors, to upregulate the entire biosynthetic pathway. yorku.ca

Combining genes from different pathways to create novel derivatives of this compound with improved stability or bioactivity. researchgate.netacs.org

Exploration of this compound and Analogues for Sustainable Plant Disease Management

Phytoalexins, by their nature, possess antimicrobial properties and play a role in plant defense. rsc.org this compound and its parent compound, spirobrassinin (B1214345), have demonstrated antifungal activity. researchgate.netmdpi.com This inherent bioactivity makes them and their synthetic analogues promising candidates for the development of new, sustainable fungicides.

Research has shown that synthetic analogues of brassinin, including halogenated derivatives, can exhibit enhanced bioactivity compared to the natural compound. acs.orgnih.gov This suggests that the this compound scaffold can be chemically modified to create more potent and selective antifungal agents. researchgate.net Furthermore, understanding the mode of action of these compounds is crucial for their effective application. Recent studies have begun to investigate the specific enzyme targets of spirobrassinin, revealing its potential to inhibit multiple key enzymes in plant metabolic pathways. mdpi.comresearchgate.net

Future research in this area should aim to:

Synthesize and screen a diverse library of this compound analogues to identify compounds with improved antifungal activity and a broader spectrum of action.

Investigate the structure-activity relationships of these analogues to guide the design of more effective molecules. tandfonline.com

Elucidate the molecular targets and mechanisms of action of this compound and its most potent analogues to optimize their use in disease management strategies.

Systems Biology Approaches to Phytoalexin Regulation and Function

The biosynthesis of phytoalexins is a highly regulated process, integrated into the broader network of plant defense responses. nih.govresearchgate.net Systems biology, which combines 'omics' data with computational modeling, provides a powerful framework for understanding the complex regulatory networks that govern phytoalexin production. researchgate.net By integrating transcriptomic, proteomic, and metabolomic data from plants responding to pathogen attack, researchers can construct detailed models of the metabolic and signaling pathways involved. mdpi.comfrontiersin.orgmdpi.com

These models can help to identify key regulatory nodes, such as transcription factors or signaling molecules, that control the flux through the this compound biosynthetic pathway. nih.gov For example, metabolic changes in resistant Brassica oleracea lines following infection involve the upregulation of defensive pathways, including those for phytoalexins and indolic glucosinolates, coupled with a downregulation of primary metabolism. nih.gov This highlights the intricate coordination of metabolic resources during a defense response.

Future research directions using systems biology include:

Developing comprehensive metabolic models of cruciferous plants that integrate the biosynthesis of this compound with other defense pathways.

Using these models to predict the effects of genetic or environmental perturbations on phytoalexin production.

Identifying key regulatory genes and network hubs that can be targeted for genetic engineering to enhance this compound accumulation without negatively impacting plant growth and development.

Q & A

Q. What metabolic pathways lead to the detoxification of this compound in plant pathogens?

- Methodological Answer : Pathogens enzymatically convert this compound into derivatives like compounds 107 and 108 (via reactions labeled i/ii in ). In vitro assays with fungal lysates and LC-MS/MS tracking of intermediates can map pathways. Inhibitor studies (e.g., cytochrome P450 inhibitors) may identify key enzymes .

Q. How do contradictory reports on this compound’s antifungal efficacy across studies arise, and how can they be resolved?

- Methodological Answer : Variability may stem from differences in pathogen strains, compound concentrations, or experimental conditions (e.g., in planta vs. in vitro). Standardized protocols (e.g., CLSI guidelines for antifungal assays) and cross-lab replication studies are critical. Meta-analyses of published data can identify confounding variables .

Q. What strategies optimize the chemical synthesis of this compound for yield and scalability?

- Methodological Answer : Modify existing spirobrassinin synthesis routes by introducing methoxy groups at the N-1 position. Catalytic methods (e.g., palladium-mediated coupling) or green chemistry approaches (e.g., microwave-assisted synthesis) may improve efficiency. Reaction monitoring via real-time NMR or IR spectroscopy ensures intermediate stability .

Methodological Design & Data Analysis

Q. How should researchers design experiments to compare this compound’s bioactivity with related phytoalexins like dioxibrassinin?

- Methodological Answer : Use a factorial design with controlled variables (e.g., pathogen species, concentration gradients). Bioassays (e.g., spore germination inhibition) paired with metabolomic profiling (LC-HRMS) quantify efficacy. Statistical tools like ANOVA or multivariate analysis (PCA) differentiate compound-specific effects .

Q. What computational approaches predict this compound’s interaction with fungal cellular targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to candidate proteins (e.g., fungal cytochrome P450s). Validate predictions with in vitro enzyme inhibition assays and site-directed mutagenesis of target proteins .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to FAIR principles: publish raw spectral data (NMR, MS) in repositories like Zenodo, detail synthetic protocols (e.g., reaction temperatures, solvent grades), and report negative results. Collaborative inter-lab studies enhance reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。